(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitroaniline with an appropriate keto acid under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purities. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new bonds with other electrophiles.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for more complex molecules, facilitating the synthesis of diverse chemical entities.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways.
Industrial Applications: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenethylamine hydrochloride
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
- 4-Nitrobenzylamine hydrochloride
Uniqueness
(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(3S)-3-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5.ClH/c11-8(5-9(14)15)10(16)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8H,5,11H2,(H,12,16)(H,14,15);1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZGJGYVGBGMRI-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CC(=O)O)N)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CC(=O)O)N)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628680 |
Source
|
Record name | N-(4-Nitrophenyl)-L-alpha-asparagine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154564-03-1 |
Source
|
Record name | N-(4-Nitrophenyl)-L-alpha-asparagine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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